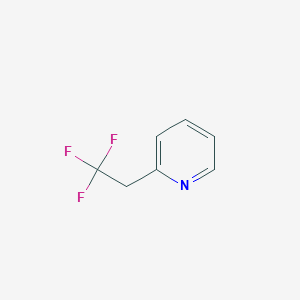

2-(2,2,2-Trifluoroethyl)pyridine

Beschreibung

Eigenschaften

CAS-Nummer |

1186195-13-0 |

|---|---|

Molekularformel |

C7H6F3N |

Molekulargewicht |

161.12 g/mol |

IUPAC-Name |

2-(2,2,2-trifluoroethyl)pyridine |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2 |

InChI-Schlüssel |

MKFDWZKRIACKMS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct introduction of the trifluoroethyl group onto the pyridine ring is often achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions using trifluoroethyl halides or trifluoroethyl metal reagents.

Transition-Metal Catalysis: Copper-mediated trifluoroethylation of halopyridines (such as bromo- or iodo-pyridines) using trifluoroethyl copper reagents has been reported as an effective method to install the 2-(2,2,2-trifluoroethyl) substituent. This method benefits from mild reaction conditions and good functional group tolerance but may require pre-functionalization of the pyridine ring.

Nucleophilic Substitution: The reaction of 2-halopyridines with trifluoroethyl nucleophiles under basic conditions can yield 2-(2,2,2-trifluoroethyl)pyridine, although selectivity and side reactions need to be carefully controlled.

Pyridine Ring Construction from Trifluoroethyl-Containing Precursors

An alternative strategy involves building the pyridine ring itself from trifluoroethyl-containing building blocks.

For example, the synthesis of trifluoromethylated pyridines via condensation reactions involving trifluoroacetate derivatives and appropriate nitrogen-containing precursors has been demonstrated in the literature. Although this is more common for trifluoromethylpyridines, analogous methods can be adapted for trifluoroethyl derivatives.

The Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones and trifluoroacetate esters can form trifluoromethyl-substituted heterocycles, which can be further elaborated to pyridine derivatives.

Halogen Exchange and Functional Group Transformation Routes

A well-established industrial approach for related trifluoromethylpyridines involves halogenation followed by halogen exchange with fluorine sources.

For instance, 2-amino-6-trifluoromethylpyridine can be converted through diazotization and subsequent substitution reactions to yield 2-chloro-6-trifluoromethylpyridine, which can then be transformed further to introduce trifluoroethyl groups via nucleophilic substitution or reduction steps.

The detailed patent procedure includes steps such as diazotization of 2-amino-6-trifluoromethylpyridine in concentrated hydrochloric acid, reduction with stannous chloride to yield chloro-substituted trifluoromethylpyridine, followed by reaction with tert-butyl alcohol and potassium hydroxide to yield the trifluoroethyl derivative after subsequent purification steps.

Representative Preparation Method from Patent CN106866512A

The following stepwise method outlines a practical synthesis route relevant to trifluoromethylated pyridine derivatives, which can be adapted for this compound:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 2-amino-6-trifluoromethylpyridine | Concentrated HCl (3-5 equiv), 60-80°C, 1-2 h; then cooled to -5 to 5°C; sodium nitrite solution (35-45 wt%) added dropwise | Formation of diazonium salt |

| 2 | Reduction of diazonium salt | 15-19 wt% HCl with stannous chloride solid (1.0-1.3 equiv), 50-70°C, 1.5-4.5 h | Yields 2-chloro-6-trifluoromethylpyridine |

| 3 | Nucleophilic substitution with tert-butyl alcohol and KOH | tert-butyl alcohol (1500 g), KOH (111.8 g), 70°C, 8 h | Conversion to trifluoroethyl derivative |

| 4 | Work-up and purification | Acidification with 18 wt% HCl, extraction with ethyl acetate, washing with brine, drying, solvent removal, recrystallization with petroleum ether | Yields this compound as a faint yellow solid |

This method achieves an overall yield of approximately 80.3% for the target compound.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Direct trifluoroethylation (metal-catalyzed) | Mild conditions, selective | Requires halopyridine precursors, expensive catalysts | Moderate to high (60-85%) | Good for lab scale; industrial scale depends on catalyst cost |

| Pyridine ring construction from trifluoroethyl precursors | Can introduce substituents precisely | Multi-step, complex intermediates | Variable (50-80%) | Limited by precursor availability |

| Halogen exchange and functional group transformation | Established industrial routes, high yield | Multiple steps, use of hazardous reagents (e.g., diazonium salts, stannous chloride) | High (up to 80%) | Excellent, proven industrial scalability |

Summary and Outlook

The preparation of this compound is well-documented through various synthetic routes, with the halogen exchange and functional group transformation approach being the most mature for large-scale production. Transition-metal-catalyzed trifluoroethylation offers a promising alternative with improved selectivity and milder conditions, suitable for fine chemical synthesis. Continued research into more efficient, environmentally friendly, and cost-effective methods is ongoing, driven by the compound's importance in agrochemical and pharmaceutical applications.

Analyse Chemischer Reaktionen

2-(2,2,2-Trifluoroethyl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction leads to the corresponding amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroethyl)pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridine is largely influenced by the trifluoromethyl group. This group increases the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, making it a potent inhibitor of certain enzymatic pathways .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 3-(2,2,2-Trifluoroethyl)pyridine

- Structure : The trifluoroethyl group is attached at the 3-position of pyridine.

- Synthesis: Positional isomerism complicates regioselective synthesis, requiring tailored catalysts or directing groups .

| Property | 2-(2,2,2-Trifluoroethyl)pyridine | 3-(2,2,2-Trifluoroethyl)pyridine |

|---|---|---|

| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol | 161.12 g/mol |

| Substituent Position | 2 | 3 |

Trifluoromethyl vs. Trifluoroethyl Derivatives

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position and a trimethylsilyl ethynyl group at the 3-position.

- Applications: Used in materials science and catalysis due to the ethynyl-silyl moiety .

| Property | This compound | 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine |

|---|---|---|

| Molecular Formula | C₇H₆F₃N | C₁₁H₁₃F₃N₂Si |

| Molecular Weight | 161.12 g/mol | 258.32 g/mol |

| Key Functional Groups | -CH₂CF₃ | -CF₃, -C≡C-Si(CH₃)₃ |

Difluoroethyl Analogs

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

- Structure : Contains two 1,1-difluoroethyl (-CH₂CF₂H) groups on adjacent pyridine rings.

- Key Differences :

| Property | This compound | 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine |

|---|---|---|

| Molecular Formula | C₇H₆F₃N | C₁₄H₁₂F₄N₂ |

| Molecular Weight | 161.12 g/mol | 284.25 g/mol |

| Fluorine Content | 3 F atoms | 4 F atoms (2 per substituent) |

Functionalized Derivatives: 2-Methoxy-3-(2,2,2-Trifluoroethyl)pyridine

- Structure : A methoxy (-OCH₃) group at the 2-position and trifluoroethyl at the 3-position.

- Key Differences :

| Property | This compound | 2-Methoxy-3-(2,2,2-Trifluoroethyl)pyridine |

|---|---|---|

| Molecular Formula | C₇H₆F₃N | C₈H₈F₃NO |

| Molecular Weight | 161.12 g/mol | 191.15 g/mol |

| Functional Groups | -CH₂CF₃ | -CH₂CF₃, -OCH₃ |

Biologische Aktivität

2-(2,2,2-Trifluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6F3N

- Molar Mass : 165.13 g/mol

- Density : 1.30 g/cm³ (predicted)

- Boiling Point : 160 °C (predicted)

The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the trifluoroethyl group increases the compound's reactivity and ability to modulate protein interactions. This can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study evaluated its efficacy against common pathogens:

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Non-fluorinated analog | 64 | 128 |

| This compound | 32 | 64 |

The results show that the compound demonstrates a lower Minimum Inhibitory Concentration (MIC) compared to non-fluorinated analogs, indicating enhanced antimicrobial potency due to fluorination .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in human breast cancer cells (MCF-7):

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

These findings suggest that the compound could serve as a lead candidate for anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study focused on various trifluoromethylpyridine derivatives demonstrated that those with higher fluorination levels exhibited increased inhibitory effects against both Staphylococcus aureus and Escherichia coli. The study concluded that fluorinated compounds are promising candidates for developing new antimicrobial agents .

Case Study 2: Mechanistic Insights into Anticancer Activity

Further research explored the mechanism by which this compound induces apoptosis in cancer cells. It was observed that the compound activates specific signaling pathways associated with cell death while inhibiting cell proliferation. This dual action is essential for its potential therapeutic application in oncology .

Q & A

Basic Research Question

- NMR spectroscopy : ¹⁹F NMR identifies trifluoroethyl groups (δ ≈ -60 to -70 ppm), while ¹H NMR reveals coupling patterns between fluorine and adjacent protons .

- X-ray crystallography : Resolves stereochemical ambiguities in substituted pyridines, particularly for azetidine or morpholine-containing derivatives .

- FT-IR/Raman spectroscopy : Detects vibrational modes of C-F bonds (1100–1200 cm⁻¹) and pyridine ring distortions .

How can researchers resolve contradictions in NMR data caused by fluorine-proton coupling?

Advanced Research Question

- Decoupling experiments : Use ¹H-¹⁹F decoupling to simplify splitting patterns in ¹H NMR .

- DFT calculations : Predict coupling constants and compare with experimental data to confirm structural assignments .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in azetidine derivatives) .

What methodologies are used to evaluate the biological activity of trifluoroethyl-pyridine compounds?

Advanced Research Question

- Enzyme inhibition assays : Screen for activity against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .

- Cellular uptake studies : Radiolabel the trifluoroethyl group (e.g., ¹⁸F/¹⁹F isotopic labeling) to track intracellular distribution via PET/MRI .

- In vivo efficacy models : Test antimalarial or anticancer activity in rodent models, leveraging the metabolic stability of the trifluoromethyl group .

How do computational methods aid in understanding electronic effects of the trifluoroethyl group?

Advanced Research Question

- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity (e.g., electrophilic substitution sites) .

- Molecular docking : Simulate interactions between trifluoroethyl-pyridines and protein targets (e.g., malaria parasite enzymes) using software like AutoDock Vina .

- QSPR models : Correlate trifluoroethyl substitution patterns with LogP, solubility, or bioavailability .

What safety protocols are essential for handling trifluoroethyl-pyridine derivatives?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chloromethylpyridines) .

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration or chemical neutralization .

How can researchers quantify trace impurities in trifluoroethyl-pyridine samples?

Advanced Research Question

- HPLC-MS : Use C18 columns with acetonitrile/water gradients and electrospray ionization (ESI) for impurity profiling .

- GC-MS with derivatization : Silylate hydroxyl or amine groups to improve volatility for halogenated byproduct detection .

- NIST database cross-referencing : Validate spectral data against standardized references for fluorine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.